Dimethyl 2-decylbutanedioate
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Overview
Description
Dimethyl 2-decylbutanedioate is an organic compound with the molecular formula C16H30O4 It is an ester derived from butanedioic acid (succinic acid) and is characterized by the presence of two ester groups attached to a decyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 2-decylbutanedioate can be synthesized through esterification reactions. One common method involves the reaction of 2-decylbutanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to promote esterification, and the product is subsequently purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-decylbutanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be cleaved to yield 2-decylbutanedioic acid and methanol.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with other alcohols to form different esters in the presence of a catalyst.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Major Products Formed:
Hydrolysis: 2-decylbutanedioic acid and methanol.
Reduction: 2-decylbutanediol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Dimethyl 2-decylbutanedioate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study ester hydrolysis and enzyme activity.
Industrial Applications: It is used in the production of plasticizers, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl 2-decylbutanedioate primarily involves its reactivity as an ester. In biological systems, esterases can hydrolyze the compound to release 2-decylbutanedioic acid and methanol. The ester groups can also participate in various organic reactions, making the compound a versatile intermediate in chemical synthesis.
Comparison with Similar Compounds
Dimethyl succinate: An ester of succinic acid with similar reactivity.
Dimethyl adipate: An ester of adipic acid, used in similar applications.
Dimethyl glutarate: An ester of glutaric acid, also used in organic synthesis.
Uniqueness: Dimethyl 2-decylbutanedioate is unique due to its longer decyl chain, which imparts different physical properties and reactivity compared to shorter-chain esters like dimethyl succinate. This makes it suitable for specific applications where longer alkyl chains are desired.
Properties
CAS No. |
83826-10-2 |
---|---|
Molecular Formula |
C16H30O4 |
Molecular Weight |
286.41 g/mol |
IUPAC Name |
dimethyl 2-decylbutanedioate |
InChI |
InChI=1S/C16H30O4/c1-4-5-6-7-8-9-10-11-12-14(16(18)20-3)13-15(17)19-2/h14H,4-13H2,1-3H3 |
InChI Key |
FUUSMEUQTOULKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
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